molecular formula C19H25NO3 B5707447 N-benzyl-N-(2,4,5-trimethoxybenzyl)ethanamine

N-benzyl-N-(2,4,5-trimethoxybenzyl)ethanamine

Cat. No. B5707447
M. Wt: 315.4 g/mol
InChI Key: ONHRGPBRRBYNDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(2,4,5-trimethoxybenzyl)ethanamine, commonly known as TMA-2, is a psychedelic drug that belongs to the amphetamine class of drugs. It is a potent hallucinogen that has gained popularity among recreational drug users and scientists alike due to its unique properties.

Mechanism of Action

TMA-2 works by binding to the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. This receptor is responsible for regulating mood, cognition, and perception, and its activation by TMA-2 leads to altered states of consciousness and hallucinations.
Biochemical and Physiological Effects:
TMA-2 has been shown to have a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It also leads to changes in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which are believed to be responsible for its psychoactive effects.

Advantages and Limitations for Lab Experiments

TMA-2 has several advantages as a research tool, including its high potency, selectivity for the 5-HT2A receptor, and its ability to induce hallucinations and altered states of consciousness. However, it also has several limitations, including its potential for abuse and its potential to cause adverse effects in humans.

Future Directions

There are several future directions for research on TMA-2, including its potential therapeutic applications in the treatment of psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder. Additionally, further research is needed to fully understand its mechanism of action and to develop more selective and potent analogs for use in research and medicine.

Synthesis Methods

The synthesis of TMA-2 involves the reaction of benzylamine with 2,4,5-trimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with ethyl iodide to form TMA-2.

Scientific Research Applications

TMA-2 has been used extensively in scientific research to study its effects on the brain and its potential therapeutic applications. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is believed to be responsible for its hallucinogenic effects.

properties

IUPAC Name

N-benzyl-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-5-20(13-15-9-7-6-8-10-15)14-16-11-18(22-3)19(23-4)12-17(16)21-2/h6-12H,5,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHRGPBRRBYNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC2=CC(=C(C=C2OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5429540

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